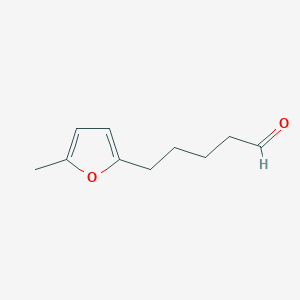![molecular formula C9H8Br2 B14466856 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene CAS No. 70813-87-5](/img/structure/B14466856.png)
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is a chemical compound with the molecular formula C9H14Br2. It is a bicyclic compound featuring two bromine atoms attached to the ninth carbon of the bicyclo[6.1.0]nonane structure. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene typically involves the bromination of bicyclo[6.1.0]nona-2,4,6-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the ninth carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 9,9-dihydroxybicyclo[6.1.0]nona-2,4,6-triene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 9,9-dibromo-2,4,6-nonatriene using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: 9,9-Dimethoxybicyclo[6.1.0]nona-2,4,6-triene.
Reduction: 9,9-Dihydroxybicyclo[6.1.0]nona-2,4,6-triene.
Oxidation: 9,9-Dibromo-2,4,6-nonatriene.
Scientific Research Applications
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain molecular targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: Similar structure but lacks the triene functionality.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains a double bond in the bicyclic structure.
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: Similar structure with a methoxy group instead of bromine atoms .
Uniqueness
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is unique due to its combination of bromine atoms and the triene system within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
70813-87-5 |
|---|---|
Molecular Formula |
C9H8Br2 |
Molecular Weight |
275.97 g/mol |
IUPAC Name |
9,9-dibromobicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C9H8Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-8H |
InChI Key |
MLZKLKSSTQZXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2C(C2(Br)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

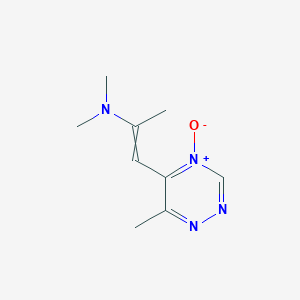
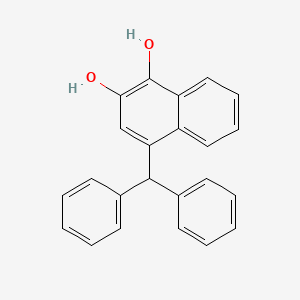
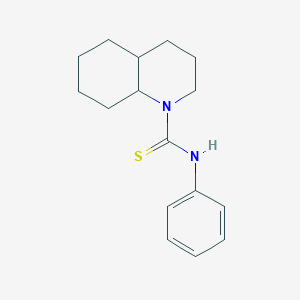
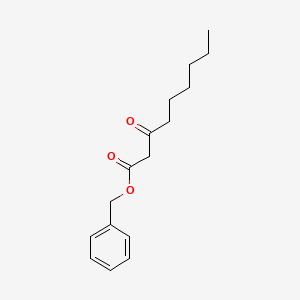
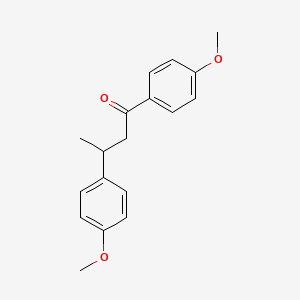
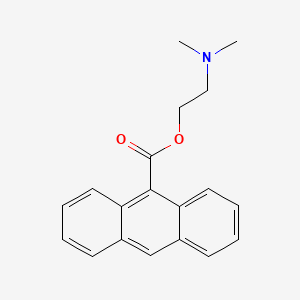
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
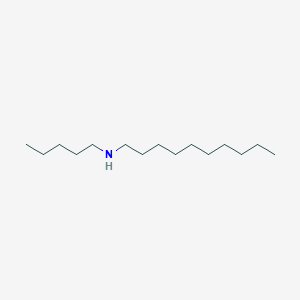
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
